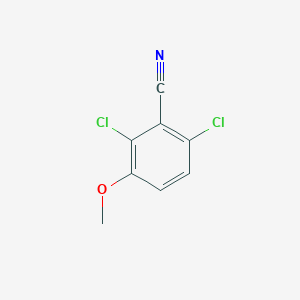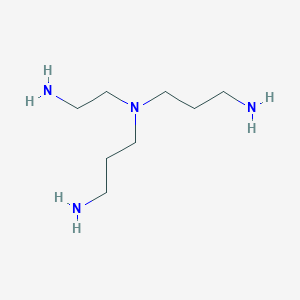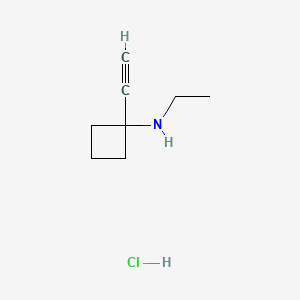
N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C8H14ClN It is a derivative of cyclobutanamine, featuring an ethynyl group and an ethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with ethylamine and ethynylmagnesium bromide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce ethyl-substituted derivatives.
Applications De Recherche Scientifique
N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as its role as an intermediate in drug synthesis, is ongoing.
Industry: It may be utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-ethylcyclobutan-1-amine hydrochloride
- N-methylhydroxylamine hydrochloride
Comparison
N-ethyl-1-ethynylcyclobutan-1-amine hydrochloride is unique due to the presence of both an ethyl and an ethynyl group attached to the cyclobutanamine core. This dual substitution provides distinct chemical reactivity and biological activity compared to similar compounds, which may only have one type of substituent.
Propriétés
Formule moléculaire |
C8H14ClN |
|---|---|
Poids moléculaire |
159.65 g/mol |
Nom IUPAC |
N-ethyl-1-ethynylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-3-8(9-4-2)6-5-7-8;/h1,9H,4-7H2,2H3;1H |
Clé InChI |
WWZLISIEJXOGIX-UHFFFAOYSA-N |
SMILES canonique |
CCNC1(CCC1)C#C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid](/img/structure/B13500066.png)
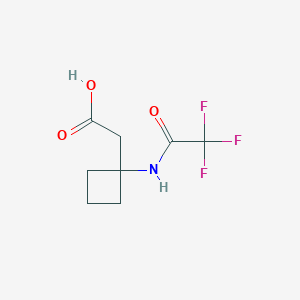
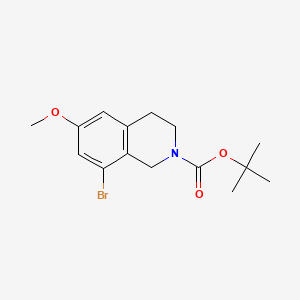

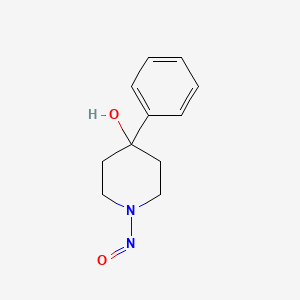
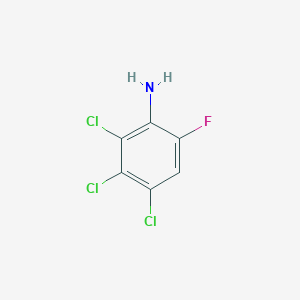
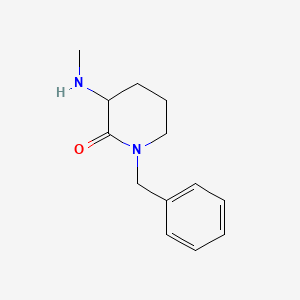
![1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one](/img/structure/B13500093.png)

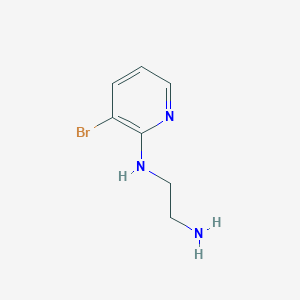
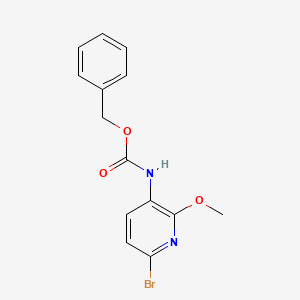
![2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride](/img/structure/B13500110.png)
